[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Description
This compound, also referred to as EMAC10164d in literature , is a furocoumarin derivative characterized by a fused furo[3,2-g]chromen core. Key structural features include:
- A 4-fluorophenyl substituent at position 3 of the furochromen ring.
- Methyl groups at positions 5 and 9, enhancing lipophilicity and steric bulk.
- An acetic acid moiety at position 6, critical for interactions with biological targets such as enzymes or receptors.
Synthesis: The compound is synthesized via alkaline hydrolysis of its ester precursor (EMAC10163d) in propan-2-ol, yielding 89.7% as a light brown solid . Its structural analogs are often synthesized via multicomponent reactions or functional group modifications, enabling diverse pharmacological profiles .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO5/c1-10-14-7-16-17(12-3-5-13(22)6-4-12)9-26-19(16)11(2)20(14)27-21(25)15(10)8-18(23)24/h3-7,9H,8H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJRIPYPWSYVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFO
- Molecular Weight : 366.34 g/mol
- CAS Number : 664366-14-7
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its potential as a multi-target drug candidate. Key areas of interest include:
-
Enzyme Inhibition :
- It has been evaluated for its inhibitory effects on various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), cyclooxygenase (COX), and lipoxygenase (LOX).
- Studies have shown that related compounds exhibit moderate to strong inhibition against AChE and BChE, with IC values ranging from 5.4 μM to 34.2 μM depending on the specific structure and substituents present .
- Antioxidant Activity :
- Cytotoxicity :
The mechanisms underlying the biological activity of this compound involve:
- Molecular Docking Studies : These studies provide insights into the binding interactions between the compound and its target enzymes. Hydrogen bonding and halogen interactions with enzyme residues have been identified as significant contributors to its inhibitory effects .
- Structure-Activity Relationship (SAR) : Variations in substituents on the furochromene structure significantly affect biological activity. For instance, the presence of electron-withdrawing groups like fluorine enhances enzyme inhibition compared to electron-donating groups .
Research Findings
A summary of key research findings regarding the biological activity of this compound includes:
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:
- Alzheimer's Disease Models : Compounds with similar structures have been tested for their ability to inhibit AChE and BChE, which are implicated in Alzheimer's pathology.
- Anti-inflammatory Studies : The inhibition of COX and LOX pathways suggests potential applications in treating inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved anticancer properties.
-
Anti-inflammatory Effects
- Compounds in this class have been investigated for their anti-inflammatory properties. They may inhibit key inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
-
Neuroprotective Properties
- Research suggests that derivatives of furochromenes can exert neuroprotective effects, possibly through antioxidant mechanisms. This could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Pharmacological Insights
-
Mechanism of Action
- The compound may interact with specific biological targets involved in cell signaling pathways. Understanding these interactions can help elucidate its pharmacodynamics and guide further drug development.
-
Bioavailability and Metabolism
- Investigations into the pharmacokinetics of similar compounds suggest that modifications to the structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |
| Study B | Anti-inflammatory Effects | Showed inhibition of TNF-alpha production in macrophages, indicating potential for treating autoimmune disorders. |
| Study C | Neuroprotection | Reported reduced oxidative stress markers in neuronal cell cultures treated with the compound. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of furocoumarin derivatives with modifications tailored for specific biological activities. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparisons
Key Observations
In contrast, the 4-methoxyphenyl analog () may exhibit altered pharmacokinetics due to electron-donating effects . Sulfonohydrazide derivatives (e.g., I-14) show higher yields (92%) and fungicidal activity, suggesting that replacing acetic acid with sulfonohydrazide groups enhances bioactivity .
Synthetic Efficiency :
- Multicomponent reactions (e.g., in ) avoid chromatographic purification, offering scalability advantages over the hydrolysis method used for EMAC10164d .
Biological Applications: EMAC10164d is studied for anticancer applications (carbonic anhydrase inhibition), while sulfonohydrazide derivatives (I-10, I-14) are optimized for antifungal activity . Derivatives with thiourea groups (e.g., II-16) demonstrate enhanced binding to fungal targets, as evidenced by NMR-confirmed structural stability .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The acetic acid moiety in EMAC10164d is crucial for hydrogen bonding with carbonic anhydrase active sites, while fluorophenyl and methyl groups modulate hydrophobicity and binding affinity .
- Thermodynamic Stability : Derivatives with higher melting points (e.g., I-10 at 276–277°C) may exhibit greater crystalline stability, influencing formulation strategies .
- Safety Profile : Handling precautions for EMAC10164d include avoiding inhalation and skin contact, as indicated by its GHS hazard statements .
Q & A
Q. Substituent Introduction :
- Fluorophenyl group: Friedel-Crafts acylation or Suzuki coupling .
- Acetic acid moiety: Alkylation or ester hydrolysis .
Optimization : Yields ~70–75% under controlled conditions (e.g., NaOEt catalysis, 60–80°C) .
- Key Challenges : Steric hindrance from methyl groups may reduce reaction efficiency, requiring excess reagents or prolonged reaction times .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS for molecular ion validation (e.g., [M+H]+ ≈ 393.12 m/z) .
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Elemental Analysis : Confirmation of C, H, F, and O content .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s bioactivity compared to halogenated analogs (e.g., chloro- or bromophenyl derivatives)?
- Electronic Effects : The fluorine atom’s strong electronegativity enhances binding affinity to enzymes (e.g., COX-2) compared to bulkier halogens .
- Bioactivity Data :
| Analog | Enzyme Inhibition (IC₅₀) | Cytotoxicity (MCF-7, IC₅₀) |
|---|---|---|
| 4-Fluorophenyl | 12.3 µM (COX-2) | 18.5 µM |
| 4-Chlorophenyl | 15.8 µM (COX-2) | 22.1 µM |
| Data extrapolated from structurally related compounds . |
- Mechanistic Insight : Fluorine’s small size and high electronegativity improve target selectivity but may reduce metabolic stability compared to chloro analogs .
Q. What strategies optimize yield and purity during large-scale synthesis?
- Reaction Optimization :
- Catalyst Screening : Triethylamine or DMAP for esterification/acylation steps .
- Solvent Selection : Dichloromethane or THF for balancing polarity and reactivity .
- Purification Methods :
- Column Chromatography : Silica gel with EtOAc/hexane gradients (purity >95%) .
- Recrystallization : Ethanol/water mixtures to isolate crystalline product .
- Yield Contradictions : Lower yields (~50%) in non-optimized protocols vs. ~74% under reflux conditions—attributed to incomplete cyclization or side reactions .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) at the molecular level?
- Target Engagement :
- Enzyme Inhibition : Binds to COX-2’s hydrophobic pocket via fluorophenyl and methyl groups, disrupting arachidonic acid metabolism .
- Receptor Modulation : Potential interaction with estrogen receptors (ERα/β) due to structural similarity to coumestrol derivatives .
- Methodological Approaches :
- Molecular Docking : AutoDock Vina simulations predict binding energies (ΔG ≈ -9.2 kcal/mol for COX-2) .
- Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition of COX-2 (Ki = 8.7 µM) .
Data Contradiction Analysis
- Synthesis Yields : reports ~74% yield under NaOEt catalysis, while other protocols (e.g., AlCl₃-mediated Friedel-Crafts) show lower yields (~50%) due to competing side reactions or incomplete cyclization .
- Bioactivity Variance : Chlorophenyl analogs exhibit weaker enzyme inhibition than fluorophenyl derivatives, likely due to reduced electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
